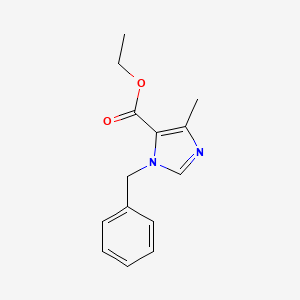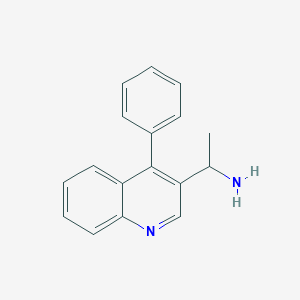
2-Methyl-6-nitro-1,3-dihydroindazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-nitro-1,3-dihydroindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of a nitro group at the 6th position and a methyl group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-1,3-dihydroindazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-indazole with nitric acid to introduce the nitro group at the 6th position. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective nitration of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions: 2-Methyl-6-nitro-1,3-dihydroindazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Methyl-6-amino-1,3-dihydroindazole.
Substitution: Various substituted indazoles depending on the electrophile used.
Oxidation: Corresponding oxides of the compound.
科学的研究の応用
2-Methyl-6-nitro-1,3-dihydroindazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 2-Methyl-6-nitro-1,3-dihydroindazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
類似化合物との比較
2-Methyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indazole: Lacks the methyl group, which may affect its biological activity and reactivity.
2-Methyl-6-amino-1,3-dihydroindazole: The reduced form of 2-Methyl-6-nitro-1,3-dihydroindazole, with different chemical and biological properties.
Uniqueness: The presence of both the methyl and nitro groups in this compound makes it unique in terms of its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
特性
IUPAC Name |
2-methyl-6-nitro-1,3-dihydroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGYWDJABOLVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)

![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)

![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)




